molecular formula C13H16BF3O3 B6321139 2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-30-9

2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6321139
CAS No.: 2096995-30-9
M. Wt: 288.07 g/mol
InChI Key: HGXGMBJZTKQHKX-UHFFFAOYSA-N
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Description

2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is a boronic ester compound that features a trifluoromethyl group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-methoxy-3-(trifluoromethyl)phenylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the trifluoromethyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-(trifluoromethyl)phenylboronic acid.

    Reduction: Formation of compounds with modified trifluoromethyl groups.

    Substitution: Formation of substituted phenylboronic esters with various functional groups.

Mechanism of Action

The mechanism of action of 2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the trifluoromethyl group and the boronic ester functionality. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are advantageous in various synthetic and research applications.

Properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)7-19-14(20-8-12)9-4-5-11(18-3)10(6-9)13(15,16)17/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXGMBJZTKQHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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